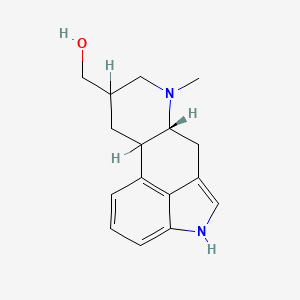

Ergoline-8-methanol, 6-methyl-

Description

Ergoline-8-methanol, 6-methyl- (CAS: 548-43-6), also known as Elymoclavin, Elymoclavine, or Dihydrolysergol, is an ergoline alkaloid derivative with the molecular formula C₁₆H₁₈N₂O and a molecular weight of 254.33 g/mol . It is characterized by a hydroxylmethyl group at position 8 and a methyl group at position 6 on the ergoline backbone. Key physical properties include:

- logP (octanol/water partition coefficient): 1.558

- Water solubility (log10ws): -3.33

- McGowan characteristic volume (mcvol): 197.190 mL/mol

The compound’s stereochemistry is critical to its biological activity, with the (6aR,9R,10aR) configuration noted in its IUPAC name .

Properties

CAS No. |

57236-83-6 |

|---|---|

Molecular Formula |

C16H20N2O |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

[(6aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol |

InChI |

InChI=1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3/t10?,13?,15-/m1/s1 |

InChI Key |

UFKTZIXVYHGAES-JHANDDDOSA-N |

Isomeric SMILES |

CN1CC(CC2[C@H]1CC3=CNC4=CC=CC2=C34)CO |

Canonical SMILES |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergoline-8-methanol, 6-methyl- typically involves the modification of the ergoline skeleton. One common method is the hydrogenation of lysergic acid derivatives, followed by methylation and hydroxylation reactions. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and reagents like methyl iodide for methylation.

Industrial Production Methods

Industrial production of Ergoline-8-methanol, 6-methyl- involves large-scale fermentation processes using Claviceps purpurea, a fungus that naturally produces ergoline alkaloids. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. High-performance liquid chromatography (HPLC) is commonly used for the final purification step .

Chemical Reactions Analysis

Reaction Types

Ergoline-8-methanol, 6-methyl- undergoes several key transformations, including:

-

Reduction : Conversion of carbonyl groups to alcohols or amines.

-

Substitution : Replacement of functional groups via nucleophilic or electrophilic mechanisms.

-

Alkylation : Introduction of alkyl groups to modify the ergoline framework.

Reduction Reactions

Reduction of ergoline derivatives often involves lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . For example:

-

Hydroxymethyl formation : Reduction of esters (e.g., 8-carbomethoxyergoline) yields 8-hydroxymethylergoline derivatives. This is achieved by reacting with LiAlH₄ in tetrahydrofuran (THF) or pyridine, followed by acidic workup .

-

Cyanomethyl derivatives : Further reduction of hydroxymethyl groups with cyanogen bromide (CNBr) in dimethylformamide (DMF) produces cyano-substituted analogs .

Substitution Reactions

Substitution reactions are critical for functionalizing the ergoline scaffold:

-

Mesylation : Treatment with methanesulfonyl chloride (mesyl chloride) in pyridine converts hydroxymethyl groups to mesylates, enabling subsequent nucleophilic displacement .

-

Nucleophilic substitution : Mesylates react with nucleophiles like sodium methylmercaptide (NaSMe) or sodium cyanide (NaCN) to form methylmercaptomethyl or cyanomethylergoline derivatives .

-

Alkylation : Organometallic reagents (e.g., n-butyl lithium) and alkyl halides (e.g., methyl iodide) introduce alkyl groups at the 8-position .

Alkylation and Derivatization

Alkylation modifies the ergoline structure for enhanced biological activity:

-

Propylation : Reaction of mesylates with n-propyl iodide in DMF under basic conditions yields 8-n-propyl derivatives .

-

Methylmercaptomethyl derivatives : Displacement of mesyl groups with methylmercaptide ions produces sulfur-containing analogs .

-

Bromination : Use of N-bromosuccinimide (NBS) in dioxane introduces bromine atoms at specific positions .

Key Reaction Data

Scientific Research Applications

Ergoline-8-methanol, 6-methyl- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.

Biology: Studied for its effects on neurotransmitter systems and receptor binding.

Medicine: Investigated for its potential in treating neurological disorders such as migraines and Parkinson’s disease.

Industry: Used in the production of pharmaceuticals and as a research chemical in drug development .

Mechanism of Action

Ergoline-8-methanol, 6-methyl- exerts its effects primarily through interaction with neurotransmitter receptors. It acts as a partial agonist or antagonist at alpha-adrenergic receptors, D1 and D2 dopamine receptors, and 5-HT1 serotonin receptors. These interactions lead to modulation of neurotransmitter release and receptor activity, which can result in various physiological effects .

Comparison with Similar Compounds

Lysergol (CAS: Not explicitly listed; synonyms: 9,10-Didehydro-6-methyl-8-hydroxymethylergoline)

- Molecular formula: C₁₆H₁₆N₂O

- Key differences: Lysergol features a 9,10-didehydro (double bond) modification, distinguishing it from the saturated structure of Ergoline-8-methanol, 6-methyl- .

- Biological relevance: Lysergol is a precursor in ergot alkaloid biosynthesis and has been studied for its serotonin receptor affinity .

10α-Methoxy-9,10-dihydrolysergol (CAS: 35121-60-9)

- Molecular formula: C₁₇H₂₀N₂O₂

- Key differences: This derivative includes a methoxy group at position 10α and retains the 9,10-dihydro modification, altering its polarity and receptor interactions .

- Pharmacology: Methoxy substitutions are known to enhance blood-brain barrier penetration in ergoline derivatives .

6-Methyl-α-(1-pyrrolidinylcarbonyl) Ergoline-8-β-propionitrile (CAS: 7236-83-1)

(8-β)-6-Methylergoline-8-acetamide Tartrate

- Molecular formula: C₃₄H₄₂N₆O₂·C₄H₆O₆ (716.92 g/mol)

- Key differences: The acetamide substitution at position 8β and tartrate salt formulation enhance solubility and bioavailability .

- Toxicity: Reproductive effects observed in rats at 400 µg/kg .

Structural and Functional Analysis

Table 1: Comparative Data for Ergoline Derivatives

Table 2: Physical Properties

| Compound Name | logP | Water Solubility (log10ws) | McGowan Volume (mL/mol) |

|---|---|---|---|

| Ergoline-8-methanol, 6-methyl- | 1.558 | -3.33 | 197.190 |

| Lysergol | ~1.5* | Not provided | Not provided |

| 10α-Methoxy-9,10-dihydrolysergol | ~2.0* | Not provided | Not provided |

*Estimated based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.